
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a chloromethyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene typically involves the chlorination of 2-methoxybenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 1,5-dichloro-3-(hydroxymethyl)-2-methoxybenzene or 1,5-dichloro-3-(aminomethyl)-2-methoxybenzene.
Oxidation: Products include 1,5-dichloro-3-formyl-2-methoxybenzene or 1,5-dichloro-3-carboxy-2-methoxybenzene.
Reduction: The major product is 1,5-dichloro-3-methyl-2-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-3-(chloromethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1,5-Dichloro-3-(chloromethyl)-2-(cyclopentyloxy)benzene: Contains a cyclopentyloxy group instead of a methoxy group.
1,5-Dichloro-3-(chloromethyl)-2-(3-ethoxypropoxy)benzene: Features a 3-ethoxypropoxy group.
Uniqueness
1,5-Dichloro-3-(chloromethyl)-2-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions.
Eigenschaften
Molekularformel |
C8H7Cl3O |
|---|---|
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
1,5-dichloro-3-(chloromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
FUJZMLUYIBCPOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)

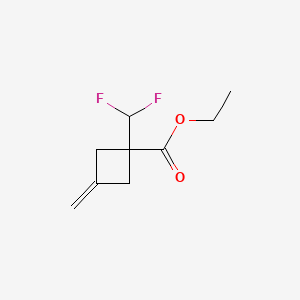
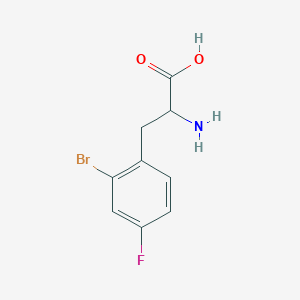


![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
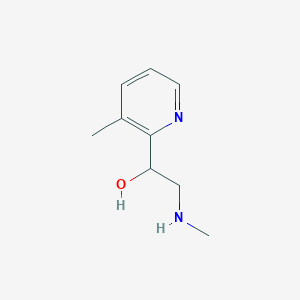
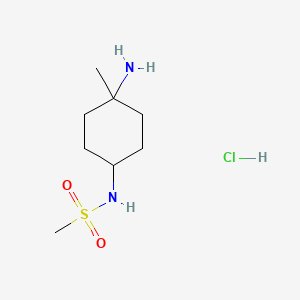
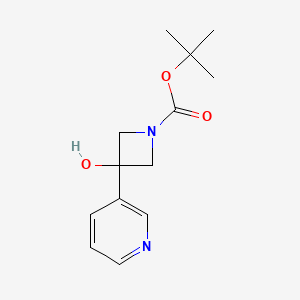
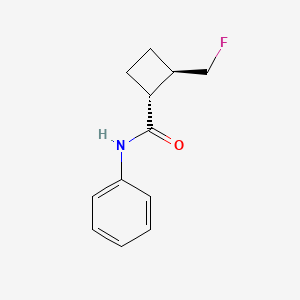
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
